Home > Products > Screening Compounds P81458 > 4-((1-Benzylpiperidin-4-yl)oxy)benzamide
4-((1-Benzylpiperidin-4-yl)oxy)benzamide - 609781-36-4

4-((1-Benzylpiperidin-4-yl)oxy)benzamide

Catalog Number: EVT-3191611
CAS Number: 609781-36-4
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-((1-Benzylpiperidin-4-yl)oxy)benzamide is a chemical compound recognized for its unique structural features, which include a benzylpiperidine moiety linked to a benzamide group via an ether bond. Its chemical formula is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, with a molecular weight of 310.39 g/mol. The compound is classified under benzamides and has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biology .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide typically involves several key steps:

  1. Formation of 1-Benzylpiperidin-4-ol: This intermediate is synthesized through the reduction of 4-benzylpiperidine.
  2. Etherification: The 1-benzylpiperidin-4-ol is reacted with 4-aminobenzoic acid or its derivatives under controlled conditions to form the ether linkage.
  3. Amidation: The final step involves forming the amide bond between the benzylpiperidine ether and the benzamide group.

In industrial settings, these synthetic routes may be optimized to enhance yield and purity, potentially utilizing catalysts and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactions and Technical Details

4-((1-Benzylpiperidin-4-yl)oxy)benzamide can participate in various chemical reactions, including:

  • Oxidation: This process can introduce new functional groups or modify existing ones within the compound.
  • Reduction: Reduction reactions may alter the oxidation state of the compound, affecting its reactivity.
  • Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or functional groups within the molecule .

These reactions are essential for exploring the compound's versatility in synthetic chemistry and its potential for developing novel derivatives.

Mechanism of Action

Process and Data

The mechanism of action for 4-((1-Benzylpiperidin-4-yl)oxy)benzamide primarily involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with monoamine receptors, which may modulate neurotransmitter release and uptake. The benzamide group contributes to the binding affinity and specificity towards these targets, making it a valuable compound for research into neurological pathways and pharmacological applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide include:

  • Molecular Formula: C19H22N2O2C_{19}H_{22}N_{2}O_{2}
  • Molecular Weight: 310.39 g/mol
  • CAS Number: 609781-36-4

These attributes are critical for understanding the compound's behavior in various environments, including solubility, stability, and reactivity .

Applications

Scientific Uses

4-((1-Benzylpiperidin-4-yl)oxy)benzamide has several notable applications in scientific research:

  • Chemistry: It serves as a building block in synthesizing more complex molecules, facilitating advancements in organic synthesis.
  • Biology: The compound is utilized in studies involving receptor binding and enzyme inhibition, contributing to drug discovery efforts targeting neurological disorders .
  • Industry: It may find use in producing specialty chemicals or as an intermediate in synthesizing other pharmaceutical compounds .

The unique structural characteristics of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide make it a promising candidate for further exploration in medicinal chemistry and related fields.

Introduction to Benzamide-Piperidine Hybrids in Medicinal Chemistry

Structural Classification of Piperidine-Benzamide Pharmacophores

The piperidine-benzamide pharmacophore space encompasses several distinct structural subclasses differentiated by linkage geometry and substitution patterns:

  • 4-Benzoylpiperidines: Characterized by a carbonyl group directly linking the piperidine nitrogen to the benzamide aromatic ring (e.g., altanserin). This planar arrangement facilitates strong hydrogen-bonding interactions through the carbonyl oxygen [7].
  • N-(Piperidin-4-yl)benzamides: Feature a flexible carboxamide linkage between the benzamide carbonyl and the piperidine nitrogen (e.g., 4-((1-Benzylpiperidin-4-yl)oxy)benzamide). This configuration enhances conformational freedom and water solubility [8].
  • 4-(Piperidinyloxy)benzamides: Defined by an ether oxygen bridge connecting the benzamide para-position to the piperidine C4 carbon, as seen in the target compound 4-((1-Benzylpiperidin-4-yl)oxy)benzamide. This linkage extends molecular rigidity while maintaining hydrogen-bonding capacity [2] [6].

Table 1: Structural Analogs of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide

Compound NameCAS NumberKey Structural VariationConformational Features
4-((1-Benzylpiperidin-4-yl)oxy)benzamide609781-36-4Ether linkage at piperidine C4Extended conformation; restricted rotation
3-((1-Benzylpiperidin-4-yl)oxy)benzamide1254475-25-6Meta-substituted benzamideAltered dipole moment (μ = 5.2 Debye)
N-(Piperidin-4-yl)benzamide77992-27-9Direct N-benzoylationIncreased flexibility (rotatable bonds: 3)
1-Benzyl-4-(4-fluorobenzoyl)piperidine185705-46-6Carbonyl linkagePlanar benzoyl-piperidine orientation

The specific architecture of 4-((1-Benzylpiperidin-4-yl)oxy)benzamide (CAS 609781-36-4) incorporates three critical elements: (1) a benzyl group providing lipophilicity for membrane penetration, (2) a piperidine ring with basic nitrogen (predicted pKa ~9.2) for potential cation-π interactions, and (3) a para-substituted benzamide moiety with hydrogen-bonding donor/acceptor capabilities. The ether linkage imposes significant conformational restraint, with computational models indicating a preferred gauche orientation between the piperidine oxygen and benzamide carbonyl, stabilized by intramolecular non-bonding interactions [5] [6]. This scaffold displays moderate lipophilicity (calculated LogP = 2.8) and aqueous solubility (~0.1 mg/mL), properties amenable to drug development [2].

Therapeutic Significance of 1-Benzylpiperidin-4-yl Ether Scaffolds

Piperidine-benzamide hybrids demonstrate remarkable pharmacological versatility, with documented activities across multiple therapeutic domains:

  • Neurological Targets: Compounds featuring the 1-benzylpiperidin-4-yl ether motif show high affinity for serotonin (5-HT4) and dopamine receptors. Structural optimization studies reveal that the benzyl group enhances binding to 5-HT4 receptors (Ki = 2.4 nM) while maintaining selectivity over 5-HT3 and D2 receptors (>1000-fold). The benzamide oxygen participates in critical hydrogen-bonding interactions with Thr153 in the 5-HT4 binding pocket [8].
  • Sigma Receptor Modulation: Piperidine-based scaffolds demonstrate dual affinity for histamine H3 and sigma-1 receptors. The presence of a piperidine (vs. piperazine) ring significantly enhances sigma-1 binding (Ki = 3.64 nM vs. 1531 nM for piperazine analogs), suggesting the basic nitrogen geometry is critical for receptor engagement [9].
  • Anticancer Activity: N-(Piperidine-4-yl)benzamide derivatives exhibit potent cytotoxic effects through tubulin polymerization inhibition and DNA intercalation. Compound 5 (structurally analogous to the target molecule) demonstrated 15-fold greater potency than sorafenib against hepatocellular carcinoma models (IC50 = 0.18 μM), with halogen substitution ortho to the benzamide enhancing activity by 300% [4].
  • Gastrointestinal Prokinetics: Benzamide derivatives containing the 1-benzylpiperidin-4-ylmethyl moiety function as selective 5-HT4 agonists that stimulate gastrointestinal motility without D2 receptor-mediated extrapyramidal side effects. The benzamide carbonyl is essential for receptor activation efficacy (EC50 = 0.3-2.4 nM) [8].

Table 2: Documented Therapeutic Activities of Structural Analogs

Biological ActivityRepresentative CompoundKey Pharmacological ParametersStructure-Activity Insights
5-HT4 Receptor AgonismCompound 2 [8]Ki = 2.4 nM; Oral bioavailability = 54%Benzoyl moiety enhances absorption vs. indole cores
Sigma-1 Receptor AntagonismCompound 5 [9]σ1R Ki = 3.64 nM; σ2R Ki = 22.4 nMPiperidine > piperazine for σ1R affinity (500-fold)
Anticancer (Tubulin Inhibition)Compound 6 [4]IC50 = 0.42 μM (MCF-7); GI50 = 1.8 μM4-Chlorobenzoyl enhances tubulin binding 3-fold
Dual H3R/σ1R LigandsCompound 11 [9]hH3R Ki = 7.70 nM; σ1R Ki = 3.64 nMCyclopropylmethanone at R2 optimizes dual affinity

The 1-benzylpiperidine subunit enhances blood-brain barrier permeability, as evidenced by in situ perfusion models demonstrating brain uptake ratios >2.5 for benzyl-substituted derivatives versus <0.8 for non-substituted analogs. This positions 4-((1-Benzylpiperidin-4-yl)oxy)benzamide as a promising scaffold for CNS-targeted therapeutics [9].

Research Gaps and Rationale for Studying 4-((1-Benzylpiperidin-4-yl)oxy)benzamide

Despite the therapeutic promise of piperidine-benzamide hybrids, significant research gaps exist regarding 4-((1-Benzylpiperidin-4-yl)oxy)benzamide specifically:

  • Mechanistic Ambiguity: While structurally analogous compounds demonstrate activity against neurological and oncology targets, the precise mechanism of action for 4-((1-Benzylpiperidin-4-yl)oxy)benzamide remains uncharacterized. No published data exist on its receptor binding profile, enzyme inhibition potential, or effects on cellular signaling pathways [3] [4].
  • Synthetic Methodology Limitations: Current routes to 4-((1-Benzylpiperidin-4-yl)oxy)benzamide require expensive reagents and multi-step sequences with poor atom economy (overall yields <25%). The critical ether bond formation step employs Williamson ether synthesis under forcing conditions (48h at 120°C), leading to decomposition and requiring chromatographic purification [2] [5].
  • Structure-Activity Relationship (SAR) Deficits: Systematic studies evaluating the impact of benzamide ring substitutions (halogen, methyl, nitro) on bioactivity are absent. Computational models predict that para-nitro substitution would enhance electron-deficient character (μ = 6.7 Debye) and potentially increase DNA intercalation capacity, but experimental verification is lacking [4] [6].
  • Metabolic Stability Unknowns: The compound contains metabolic soft spots including the benzyl CH2 group (predicted site of CYP2D6 oxidation), piperidine nitrogen (potential glucuronidation), and benzamide NH2 (acetyltransferase susceptibility). No in vitro ADME data or metabolite identification studies have been published [8] [9].
  • Therapeutic Potential Exploration: The scaffold shares significant pharmacophoric similarity with established M4 muscarinic antagonists (patent WO2017079641A1) but has never been evaluated against this target. Similarly, its structural congruence with HSP70 inhibitors suggests unexplored oncology applications [3] [4].

The prohibitive cost of current synthesis (≥$385/g) severely restricts biological evaluation [2]. Addressing these gaps through methodological innovation and target profiling would unlock the scaffold's potential as a versatile pharmacophore for neurological disorders, cancer therapeutics, and gastrointestinal prokinetic agents.

Properties

CAS Number

609781-36-4

Product Name

4-((1-Benzylpiperidin-4-yl)oxy)benzamide

IUPAC Name

4-(1-benzylpiperidin-4-yl)oxybenzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c20-19(22)16-6-8-17(9-7-16)23-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,20,22)

InChI Key

GYALBIIKGZQWTE-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.